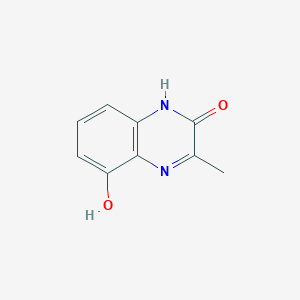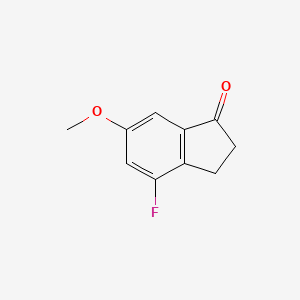
4-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one is a chemical compound with a molecular formula of C10H9FO2 This compound belongs to the class of indenones, which are bicyclic compounds containing a benzene ring fused to a cyclopentanone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be synthesized by the reaction of 4-fluoro-2-methoxybenzaldehyde with cyclopentanone in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
4-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or hydrocarbons, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted indenones with various functional groups.
科学研究应用
4-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Medicine: Explored for its therapeutic potential in treating various diseases. Its structural features may contribute to its efficacy as a pharmaceutical agent.
Industry: Utilized in the development of advanced materials and chemical products. Its reactivity and stability make it suitable for various industrial applications.
作用机制
The mechanism of action of 4-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic benefits. The presence of fluorine and methoxy groups in its structure can enhance its binding affinity and selectivity towards these targets.
相似化合物的比较
4-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one can be compared with other similar compounds, such as:
4-Fluoro-2-methoxybenzaldehyde: A precursor in the synthesis of the compound, with similar structural features but different reactivity.
2,3-Dihydro-1H-inden-1-one: A parent compound without the fluorine and methoxy groups, exhibiting different chemical and biological properties.
4-Fluoro-2-methoxyphenol: Another related compound with a hydroxyl group instead of a carbonyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C10H9FO2 |
|---|---|
分子量 |
180.17 g/mol |
IUPAC 名称 |
4-fluoro-6-methoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9FO2/c1-13-6-4-8-7(9(11)5-6)2-3-10(8)12/h4-5H,2-3H2,1H3 |
InChI 键 |
DLNUKKZMKPCOAK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(CCC2=O)C(=C1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



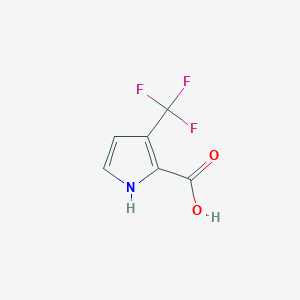
![4-Methoxy-2-methylthieno[3,2-d]pyrimidine](/img/structure/B15071067.png)
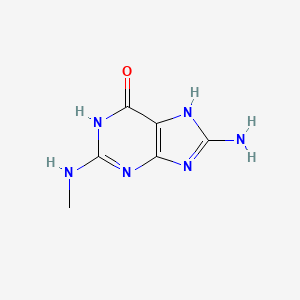
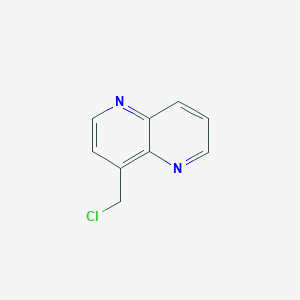
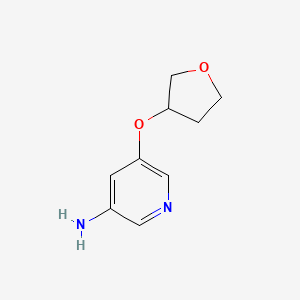
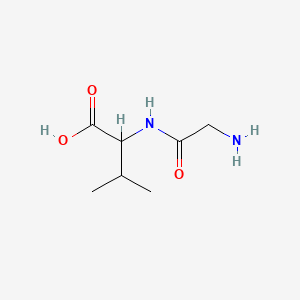



![4-Hydroxy-7-methyl-1-azaspiro[4.5]dec-3-en-2-one](/img/structure/B15071103.png)


